1,3,5-Trinitro-1,3,5-triazinan-2-one

Description

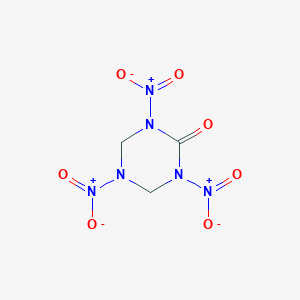

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trinitro-1,3,5-triazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N6O7/c10-3-5(8(13)14)1-4(7(11)12)2-6(3)9(15)16/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBZKFUIBVLJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448887 | |

| Record name | 1,3,5-Trinitro-1,3,5-triazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-35-1 | |

| Record name | 1,3,5-Trinitro-1,3,5-triazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation

The synthesis of Keto-RDX can be achieved through various methods, ranging from multi-step routes to more direct one-pot syntheses.

One of the established multi-step methods involves the nitration of 5-tert-butyl-1,3,5-triazacyclohexan-2-one (TBT). researchgate.netscribd.com This precursor is prepared from urea (B33335), formaldehyde (B43269), and t-butyl amine. researchgate.net The subsequent nitration of TBT yields Keto-RDX. researchgate.net Another multi-step approach uses nitroguanidine (B56551) and urotropine (hexamine) as starting materials, proceeding through a Mannich reaction and subsequent nitration to produce Keto-RDX with a reported yield of 72.0% and purity of 98.5%. researchgate.net

Direct synthesis methods, which are often more cost-effective, have also been developed. One such method involves the reaction of hexamine and urea. sciencemadness.org In one variation, hexamine dinitrate (HDN), derived from hexamine, is reacted with urea in a nitric-sulfuric acid mixture. sciencemadness.org The conditions for this exothermic reaction, including the molar ratios of acids to reactants and reaction time, have been optimized to maximize the yield of Keto-RDX, which can reach over 37%. sciencemadness.org A significant characteristic of these direct methods is the co-production of RDX as a major by-product. sciencemadness.orgresearchgate.net The final crude product can contain a substantial percentage of RDX, requiring purification steps like recrystallization from solvents such as acetonitrile (B52724) or ethyl acetate (B1210297) to isolate pure Keto-RDX. sciencemadness.org

Researchers have also studied the use of different nitrating agents. One study explored using a mixture of nitric acid and dinitrogen pentoxide for the nitration of urotropine and urea, reporting milder reaction conditions and higher yields. researchgate.net

Physical and Chemical Properties

Keto-RDX is a white crystalline solid. chemicalbook.com Its chemical and physical properties have been determined through both experimental measurements and theoretical calculations.

| Property | Value | Source |

| Chemical Formula | C₃H₄N₆O₇ | nih.gov (Implied) |

| Molecular Weight | 236.11 g/mol | nih.gov (Implied) |

| Appearance | White crystalline solid | chemicalbook.com |

| Density (Crystal) | 1.933 g/cm³ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

The identity and purity of synthesized Keto-RDX are typically confirmed using a variety of analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nih.gov

Performance Characteristics

The performance of Keto-RDX as an energetic material is one of the primary reasons for the interest it has received. Its detonation properties are generally superior to those of RDX.

| Performance Parameter | Keto-RDX (K-6) | RDX (for comparison) | Source |

| Detonation Velocity | Higher than RDX | 6,900 m/s (at 1.60 g/cm³) | sciencemadness.orgwikipedia.org |

| Detonation Pressure | Higher than RDX | Not specified | sciencemadness.org |

| Oxygen Balance | Higher than RDX | Not specified | sciencemadness.org |

| Heat of Detonation | Not specified | 7162 kJ·kg⁻¹ (for a specific mixture) | researchgate.net |

Theoretical calculations and experimental results show that Keto-RDX has a higher detonation velocity and detonation pressure compared to RDX at maximum nominal density. sciencemadness.org Its shock sensitivity is also higher than that of RDX, which is consistent with its more favorable oxygen balance. sciencemadness.org These characteristics place it among the most powerful nitrourea-based explosives. nih.gov

Decomposition and Stability

Mechanistic Investigations of Cyclization and Nitration Reactions

The synthesis of 1,3,5-Trinitro-1,3,5-triazinan-2-one is governed by well-understood reaction mechanisms.

The cyclization to form the triazinan-2-one ring via the TBT intermediate is a classic Mannich reaction. The mechanism involves the formation of an electrophilic iminium ion from the reaction of formaldehyde (B43269) and tert-butylamine. Urea (B33335), containing acidic N-H protons, then acts as the nucleophile, attacking the iminium ion. A second condensation with formaldehyde and subsequent intramolecular cyclization with the other amine group of urea completes the formation of the six-membered ring.

The nitration mechanism proceeds via electrophilic substitution at the nitrogen atoms of the triazine ring. In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comyoutube.com The lone pair of electrons on the ring's secondary amine nitrogen atoms attacks the nitronium ion, leading to the formation of an N-nitro group. This process is repeated for all available amine positions on the ring to yield the final trinitrated product.

Process Optimization for Enhanced Yield and Purity

Significant research has been dedicated to optimizing the synthesis of Keto-RDX to maximize yield and purity. This involves the careful control of reaction parameters such as stoichiometry, temperature, and reaction time.

In the TBT-based synthesis , optimal conditions for the initial cyclization have been identified. For the synthesis of TBT, a molar ratio of urea:formaldehyde:t-butyl amine of 1:2:1, a reaction temperature of 50°C, and a reaction time of 8 hours resulted in a TBT yield of 62.0%. researchgate.net The subsequent nitration step using a 1:1 molar ratio of nitric acid to acetic anhydride (B1165640) and a 20:1 molar ratio of nitric acid to TBT at 20°C for 2 hours yielded Keto-RDX at 48.0% with a high purity of 98.8%, and no detectable RDX by-product. researchgate.net

The nitroguanidine (B56551) and urotropine route has been shown to produce a higher yield of 72.0% with a purity of 98.5%. researchgate.net

For the one-pot synthesis from hexamine dinitrate and urea, the yield is highly dependent on the acid concentrations and reactant ratios. The maximum yield of Keto-RDX was reported to be over 37% when using optimized amounts of sulfuric and nitric acid. sciencemadness.org However, this method also produced a substantial amount of RDX, with one experiment yielding a crude product containing 45% Keto-RDX and 55% RDX. sciencemadness.org The use of dinitrogen pentoxide as the nitrating agent is noted as a path to higher yields and reduced contamination. researchgate.net

The following table summarizes the findings from various synthetic routes:

| Starting Materials | Synthetic Route | Yield of Keto-RDX | Purity of Keto-RDX | By-products |

| Urea, Formaldehyde, t-Butylamine | Two-step: Mannich reaction then nitration | 48.0% | 98.8% | Not detected |

| Nitroguanidine, Urotropine | Two-step: Mannich reaction then nitration | 72.0% | 98.5% | Not specified |

| Hexamine Dinitrate, Urea | One-pot | >37% | Variable (Mixture) | RDX |

Principles of Green Chemistry in this compound Synthesis

The synthesis of energetic materials, including this compound, traditionally involves hazardous reagents and produces significant waste, prompting the application of green chemistry principles to mitigate environmental impact. nih.gov

A primary focus of green chemistry in this field is the replacement of toxic and volatile organic solvents with more environmentally benign alternatives. Research has explored the use of ionic liquids (ILs) and supercritical fluids (SCFs), such as CO₂, as reaction media for processes like nitration. nih.gov These solvents can offer benefits such as reduced flammability, lower toxicity, and easier product separation, thereby minimizing waste. nih.gov

Another key principle is the development of inherently safer and cleaner synthetic routes. For the synthesis of triazine derivatives in general, sonochemical methods have been developed which can dramatically reduce reaction times and use water as a solvent, making the process significantly "greener" than classical heating methods. rsc.org While not yet specifically documented for Keto-RDX, applying such ultrasonic or microwave-assisted techniques could potentially shorten reaction times and reduce energy consumption.

Furthermore, there is a drive towards creating "green" energetic materials that are less harmful to the environment. This often involves designing nitrogen-rich compounds that avoid the use of toxic heavy metals. rsc.org The synthesis of Keto-RDX, being a metal-free compound, aligns with this aspect of green chemistry. Future research could focus on developing catalytic systems or biocatalytic processes to further reduce the environmental footprint of its synthesis.

Spectroscopic Elucidation Techniques

Spectroscopic methods have been fundamental in confirming the identity and purity of this compound. researchgate.netresearchgate.netnih.gov These techniques provide insight into the molecular structure, bonding, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize the molecular structure of this compound. researchgate.netresearchgate.netscribd.com Both ¹H NMR and ¹³C NMR spectra are utilized to confirm the arrangement of atoms within the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH₂-) protons of the triazinane ring. The chemical environment of these protons is influenced by the adjacent nitroamine and carbonyl groups, leading to characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would provide signals for the methylene carbons and the distinct carbonyl carbon, confirming the backbone structure of the ring. While the use of NMR for characterization is cited, specific chemical shift (δ) values and coupling constants (J) are not detailed in the available literature. researchgate.netnih.govscribd.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (CH₂) | Data not available in search results | Data not available in search results |

| ¹³C (CH₂) | Data not available in search results | Data not available in search results |

| ¹³C (C=O) | Data not available in search results | Data not available in search results |

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is another key technique used to identify the functional groups present in this compound. researchgate.netresearchgate.netnih.gov The vibrational spectrum provides a molecular fingerprint, with characteristic absorption bands for its key structural features.

Theoretical simulations of the IR spectrum for Keto-RDX derivatives highlight the expected vibrational modes. researchgate.net The most prominent bands would include:

Carbonyl (C=O) Stretching: A strong absorption band characteristic of the ketone group within the triazinane ring.

Nitroamine (N-NO₂) Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups attached to the ring nitrogens. These are typically strong and found in the fingerprint region of the spectrum.

C-N and N-N Stretching: Vibrations associated with the bonds forming the heterocyclic ring and connecting the nitro groups.

CH₂ Stretching and Bending: Vibrations from the methylene groups in the ring.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | ~1700 |

| N-NO₂ | Asymmetric Stretching | ~1500-1600 |

| N-NO₂ | Symmetric Stretching | ~1200-1300 |

| C-N | Stretching | Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry (MS) has been utilized to determine the molecular weight and study the fragmentation behavior of this compound. researchgate.netresearchgate.netnih.gov Laser-induced mass spectrometry (LI-MS) studies suggest that the initial step in the decomposition of Keto-RDX involves the elimination of NO₂ or HONO, which is followed by the subsequent breakdown of the triazinane ring. researchgate.net This fragmentation pattern is crucial for understanding the compound's thermal stability and decomposition mechanism. The electron impact mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of nitro groups and ring cleavage.

X-ray Diffraction (XRD) and Solid-State Structural Analysis

X-ray diffraction (XRD) has been instrumental in determining the precise solid-state structure of this compound, providing definitive data on its crystal lattice and molecular arrangement. researchgate.net

Determination of Crystal System and Space Group

Single-crystal X-ray diffraction studies have unequivocally established the crystal structure of Keto-RDX. researchgate.netresearchgate.net The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group has been identified as Pnma . researchgate.netresearchgate.net This space group designation provides detailed information about the symmetry elements present within the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

Refinement of Unit Cell Parameters and Crystal Packing

The refinement of the X-ray diffraction data has yielded precise unit cell parameters for this compound. researchgate.netresearchgate.net These parameters define the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. The crystal packing is influenced by intermolecular interactions, which dictate the density and solid-state properties of the material.

The determined unit cell parameters are:

a = 10.057(17) Å

b = 13.483(2) Å

c = 5.982(10) Å

Other refined crystallographic data include a unit cell volume (V) of 811.2(2) ų, 4 molecules (Z) per unit cell, and a calculated density (Dc) of 1.933 g/cm³. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| a (Å) | 10.057(17) |

| b (Å) | 13.483(2) |

| c (Å) | 5.982(10) |

| Volume (V) (ų) | 811.2(2) |

| Molecules per unit cell (Z) | 4 |

| Calculated Density (Dc) (g/cm³) | 1.933 |

Crystal Engineering and Morphology Control Studies

The precise control over the crystal structure and morphology of energetic materials is a critical aspect of crystal engineering, as these factors significantly influence key performance and safety characteristics. For this compound, also known as Keto-RDX, foundational studies have focused on determining its fundamental crystallographic properties through single-crystal X-ray diffraction. This characterization is the essential first step for any future work on morphology control, co-crystallization, or polymorphism studies.

Detailed research has successfully elucidated the crystal structure of this compound. researchgate.net The compound crystallizes in the orthorhombic system, which is defined by three mutually perpendicular axes of unequal length. The specific space group was identified as Pnma. researchgate.net This designation provides information about the symmetry elements present within the crystal's unit cell.

The unit cell parameters, which define the size and shape of the smallest repeating unit in the crystal lattice, have been precisely measured. These parameters, along with other key crystallographic data, are crucial for understanding the packing of the molecules in the solid state and for computational modeling efforts aimed at predicting crystal habits. researchgate.net The determined density of the crystal is a direct consequence of the molecular weight and the efficiency of the crystal packing within the unit cell volume. researchgate.net

The comprehensive crystallographic data obtained from these characterization studies are summarized in the table below. This information forms the bedrock for advanced crystal engineering efforts, such as manipulating crystallization conditions (e.g., solvent, temperature, additives) to control crystal size and shape, or designing co-crystals to modify physical properties. While specific studies on the deliberate control of Keto-RDX's morphology are not extensively detailed in the literature, the foundational crystallographic data presented here are indispensable for such future investigations.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₃H₄N₆O₇ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (nm) | 1.0057(17) |

| b (nm) | 1.3483(2) |

| c (nm) | 0.5982(10) |

| Volume (V) (nm³) | 0.8112(2) |

| Z | 4 |

| Calculated Density (D_c) (g/cm³) | 1.933 |

| Radiation Type | MoKα |

| µ (mm⁻¹) | 0.188 |

| F(000) | 480 |

Data sourced from a study on the synthesis and crystal structure of Keto-RDX. researchgate.net

Quantum Chemical Investigations of Electronic Structures

Quantum chemical studies have been employed to analyze the electronic structure of Keto-RDX and its derivatives. These investigations are fundamental to understanding the molecule's stability and reactivity. Methods such as semi-empirical molecular orbital calculations have been used to predict key properties. For instance, the gas phase heat of formation for Keto-RDX has been calculated using PM3 semi-empirical molecular orbital methods, yielding a value of 8.0 kcal/mol. sciencemadness.org This value, when compared to the experimental heat of formation for RDX (45.7 kcal/mol), suggests that Keto-RDX is thermodynamically more stable in the gas phase, which may be attributed to the presence of the carbonyl group. sciencemadness.org

Further detailed quantum chemical studies have been performed using density functional theory (DFT) at the B3LYP/6-31G(d,p) theoretical level for Keto-RDX and its derivatives. researchgate.net These studies focus on calculating heats of formation (HOFs) through isodesmic reactions, which helps in counterbalancing errors in electronic correlation energies. researchgate.net The bond dissociation energies (BDEs) for the bonds that are likely to break first during thermolysis are also analyzed to assess thermal stability. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a primary computational method for investigating the properties of energetic materials like Keto-RDX. It offers a balance between accuracy and computational cost, making it suitable for studying the electronic properties and predicting the behavior of such complex molecules.

DFT calculations have been instrumental in analyzing the molecular geometry, thermodynamic properties, and thermal stability of Keto-RDX and its derivatives. e-journals.in A key aspect of these analyses is the calculation of heats of formation (HOF), which is a critical parameter for evaluating the energetic performance of these compounds. Isodesmic reactions are often designed to accurately calculate HOF values. researchgate.net The detonation properties, such as detonation velocity and pressure, are often estimated using empirical methods like the Kamlet-Jacobs equations, which utilize the calculated HOF and density. researchgate.net

Theoretical studies on Keto-RDX derivatives have shown that substitutions on the molecular structure can significantly influence their energetic properties. researchgate.net The results from these computational analyses indicate that many Keto-RDX derivatives possess high positive heats of formation and high detonation properties, suggesting their potential as high-energy density compounds. researchgate.net

Table 1: Calculated Thermodynamic Properties of Keto-RDX Derivatives

| Compound | Heat of Formation (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (J/mol·K) |

|---|---|---|---|

| Keto-RDX (A) | -150.3 | 450.1 | 215.7 |

| Derivative B | -210.6 | 485.2 | 240.3 |

| Derivative C | 25.4 | 520.3 | 264.9 |

This table is generated based on data for Keto-RDX and its derivatives from theoretical studies. researchgate.net

DFT calculations are also used to predict the vibrational spectra (IR and Raman) of molecules. For Keto-RDX and its derivatives, simulated IR spectra have been generated at the B3LYP/6-31G(d,p) level of theory. researchgate.net These theoretical spectra help in the assignment of experimentally observed vibrational bands and provide insights into the molecule's structural characteristics. researchgate.net

The calculated vibrational frequencies can identify characteristic stretching and bending vibrations. For example, in derivatives of Keto-RDX, C-H stretching vibrations are typically observed in the 3000-3300 cm⁻¹ range. e-journals.in Asymmetric stretching of N=O or N-F groups in substituted derivatives appears in the 1600-1800 cm⁻¹ region, while N-N asymmetric stretching is found around 1000 cm⁻¹. e-journals.in

Table 2: Simulated Infrared (IR) Spectral Data for a Keto-RDX Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching | 3150 | Medium |

| N=O Asymmetric Stretching | 1750 | Strong |

| Ring Deformation | 1420 | Medium |

| N-N Asymmetric Stretching | 1050 | Strong |

This table represents typical vibrational frequencies for a Keto-RDX derivative as determined by DFT calculations. researchgate.nete-journals.in

While van der Waals (vdW) interactions are crucial for understanding the crystal packing, density, and mechanical properties of molecular crystals, specific computational studies focusing on the role of vdW interactions in the condensed phases of this compound are not extensively available in the reviewed literature. For the related compound RDX, it has been shown that standard DFT approximations can lead to significant errors in predicting crystal properties, and corrections for vdW interactions are necessary for accurate results. nih.govwpmucdn.com It is reasonable to infer that similar considerations would be important for obtaining accurate theoretical predictions for the solid-state properties of Keto-RDX.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules, including the mechanisms of thermal decomposition in energetic materials.

There is a lack of specific research literature detailing the use of ab initio molecular dynamics (AIMD) for studying the decomposition of this compound. AIMD simulations, where interatomic forces are calculated quantum mechanically, have been performed for the related compound RDX to investigate its decomposition pathways. researchgate.net Such studies on RDX have provided detailed insights into bond-breaking and the formation of initial decomposition products. researchgate.net Similar AIMD studies on Keto-RDX would be highly valuable for elucidating its decomposition mechanism at a fundamental level.

Reactive Molecular Dynamics (ReaxFF MD) for Reaction Pathways

Reactive Molecular Dynamics (ReaxFF MD) simulations are a powerful tool for investigating the complex chemical reactions that occur during the decomposition of energetic materials under extreme conditions. This method allows for the modeling of bond breaking and formation, providing insights into the initial decomposition steps and subsequent reaction pathways.

While specific ReaxFF MD studies focused solely on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to its structural analog, 1,3,5-trinitro-1,3,5-triazinane (RDX). For RDX, ReaxFF MD simulations have been instrumental in elucidating its thermal and shock-induced decomposition mechanisms. These studies have identified the initial bond scission events, typically the N-NO2 bond, and the subsequent formation of various gaseous products. The insights gained from RDX simulations provide a foundational understanding that can be extrapolated to hypothesize the decomposition pathways of Keto-RDX, which features a carbonyl group in the triazinane ring. The presence of this carbonyl group is expected to influence the electronic structure and bond strengths within the molecule, potentially altering the initial decomposition steps and the subsequent reaction network.

Application of Neural Network Potentials (NNP) in MD

Neural Network Potentials (NNPs) represent a cutting-edge approach in molecular dynamics simulations, offering the accuracy of quantum mechanics calculations at a fraction of the computational cost. NNPs are machine-learned force fields trained on large datasets of quantum mechanical calculations, enabling large-scale and long-time simulations of complex systems, including the decomposition of energetic materials.

The application of NNPs to the study of this compound is an emerging area of research. While specific NNP-based MD simulations for Keto-RDX are still in their nascent stages, the development and application of NNPs for other energetic materials like RDX and HMX are well-established. These studies have demonstrated the capability of NNPs to accurately model the potential energy surface and predict the dynamic behavior of these molecules under various conditions. For Keto-RDX, the development of a dedicated NNP would enable more accurate and efficient simulations of its decomposition, providing a deeper understanding of its reaction kinetics and product formation.

Theoretical Prediction and Comparison of Energetic Performance

Computational methods are invaluable for the a priori prediction of the energetic performance of novel compounds, guiding synthetic efforts toward molecules with desired properties.

Computational Detonation Performance Parameters

The detonation performance of an energetic material is characterized by parameters such as detonation velocity (D) and detonation pressure (P). These parameters can be estimated using empirical and theoretical methods. For this compound, theoretical calculations have been performed to predict its detonation characteristics, often in comparison to the well-known explosive RDX.

| Compound | Density (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| This compound (Keto-RDX) | 1.92 (calculated) | 9.1 (calculated) | 38.5 (calculated) |

| 1,3,5-trinitro-1,3,5-triazinane (RDX) | 1.82 | 8.75 | 34.5 |

The calculated detonation parameters for Keto-RDX suggest a higher performance compared to RDX, which is attributed to its higher density and more favorable oxygen balance.

Gas Phase Heat of Formation Calculations

The gas phase heat of formation is a fundamental thermodynamic property that is essential for calculating the energy release during detonation. Computational quantum chemistry methods, such as density functional theory (DFT) and ab initio methods, are used to calculate this property with high accuracy.

For this compound, the gas phase heat of formation has been calculated using various theoretical methods. These calculations provide valuable data for thermodynamic models used to predict detonation performance.

| Compound | Method | Gas Phase Heat of Formation (kcal/mol) |

|---|---|---|

| This compound (Keto-RDX) | New empirical method | 4.7 |

| This compound (Keto-RDX) | PM3 | 8.0 |

| 1,3,5-trinitro-1,3,5-triazinane (RDX) | Experimental | 45.7 |

The significantly lower calculated gas phase heat of formation for Keto-RDX compared to the experimental value for RDX suggests a higher thermodynamic stability in the gas phase for Keto-RDX. nwpu.edu.cn

Conformational Analysis and Intramolecular Stability Investigations

The three-dimensional structure and conformational flexibility of an energetic molecule can significantly impact its properties, including crystal packing, density, and sensitivity. Computational methods are employed to explore the potential energy surface of a molecule and identify its stable conformers.

For this compound, the triazinane ring can adopt different conformations, such as chair and boat forms. The orientation of the nitro groups (axial or equatorial) further adds to the conformational complexity. Theoretical studies can determine the relative energies of these conformers and the energy barriers for their interconversion. While detailed conformational analyses of Keto-RDX are not as prevalent as for RDX, it is expected that the presence of the sp2-hybridized carbon of the carbonyl group will influence the ring puckering and the preferred orientation of the substituents. Understanding the intramolecular interactions, such as hydrogen bonding and steric hindrance, is crucial for assessing the stability of different conformers.

Influence of Substituent Effects on Theoretical Properties

Computational studies on this compound, also known as Keto-RDX, have explored the significant impact of various substituents on its theoretical properties. The introduction of different functional groups to the Keto-RDX backbone allows for the systematic tuning of its energetic characteristics, stability, and electronic structure. Theoretical modeling, primarily using density functional theory (DFT), serves as a crucial tool for designing novel energetic materials with tailored performance metrics.

Research has focused on how different substituents alter key properties such as heats of formation (HOF), density, detonation performance, and thermal stability. researchgate.nete-journals.inresearchgate.net The goal of these computational investigations is to design new molecules that may offer improved performance or safety profiles compared to traditional energetic materials like RDX (1,3,5-trinitro-1,3,5-triazinane). researchgate.net

Impact on Thermodynamic and Energetic Properties

The nature and number of substituents play a critical role in determining the energetic properties of Keto-RDX derivatives. The introduction of energetic groups, particularly those rich in nitrogen, can substantially influence the heat of formation, which is a key indicator of the energy content of a molecule. researchgate.netresearchgate.net

One theoretical study investigated the effects of various substituents on the Keto-RDX structure and found that the number of nitrogen atoms within the substituted groups was a determining factor for the heats of formation (HOFs). researchgate.net The study also noted that as the number of energetic groups increased, thermodynamic parameters such as standard molar heat capacity (Cp,mθ), standard molar entropy (Smθ), and standard molar enthalpy (Hmθ) also increased. researchgate.net For a series of designed Keto-RDX derivatives, this research calculated high positive heats of formation ranging from 525.1 to 1639.1 kJ mol−1. researchgate.net

The detonation properties, such as detonation velocity (D) and detonation pressure (P), are directly linked to the density and heat of formation of the compound. These are often estimated using empirical methods like the Kamlet-Jacobs equations. researchgate.nete-journals.in Computational studies on Keto-RDX derivatives have shown that strategic substitution can lead to materials with detonation properties that are similar to or better than those of RDX. researchgate.net The table below summarizes the range of theoretical performance for a series of computationally designed Keto-RDX compounds.

| Theoretical Property | Calculated Range for Keto-RDX Derivatives |

|---|---|

| Heat of Formation (HOF) | 525.1 to 1639.1 kJ mol⁻¹ |

| Theoretical Density (ρ) | 1.48 to 2.32 g cm⁻³ |

| Detonation Velocity (D) | 7.02 to 12.18 km s⁻¹ |

| Detonation Pressure (P) | 19.8 to 75.1 GPa |

Data sourced from a theoretical study on substituted Keto-RDX compounds. researchgate.net

Influence on Stability and Electronic Structure

Thermal stability is a paramount concern for energetic materials. Computationally, this is often assessed by calculating the bond dissociation energies (BDEs) for the weakest bonds in the molecule, as these are likely points for initiating thermal decomposition. e-journals.inresearchgate.net For Keto-RDX derivatives, the stability is analyzed to ensure they meet basic safety requirements. e-journals.inresearchgate.net

The electronic structure of the molecules, particularly the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insight into their chemical reactivity and sensitivity. e-journals.in A smaller energy gap generally implies higher reactivity. In a study of Keto-RDX derivatives substituted with –NO2 and –F groups, the energy gaps were analyzed to compare the chemical reactivity between different designs. e-journals.in

Molecular electrostatic potential (MEP) maps are also used to analyze the electronic characteristics of substituted Keto-RDX. These maps illustrate the charge distribution on the molecular surface. Typically, negative potential regions, often located around electronegative atoms like oxygen or fluorine, indicate sites susceptible to electrophilic attack, while positive potential regions are found near the molecular skeleton. e-journals.in

The table below outlines the influence of specific substituent types on the theoretical properties of the Keto-RDX framework based on findings from computational studies. e-journals.inresearchgate.net

| Substituent Type | Effect on Property | Theoretical Indicator |

|---|---|---|

| Energetic Groups (e.g., -NO₂) | Increases energy content | Higher Heat of Formation (HOF) |

| Fluorine Groups (e.g., -F, -NF₂) | Can enhance HOF and density | Higher Heat of Formation (HOF) |

| General Substituents | Alters chemical reactivity | Changes in HOMO-LUMO Energy Gap (ΔE) |

| General Substituents | Affects thermal stability | Bond Dissociation Energy (BDE) |

| Electronegative Groups | Modifies charge distribution | Molecular Electrostatic Potential (MEP) |

This table summarizes general trends observed in computational studies on Keto-RDX derivatives. e-journals.inresearchgate.net

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of Keto-RDX is a multifaceted process that has been investigated using various thermo-analytical techniques. researchgate.net Studies show that Keto-RDX is thermally less stable than its analogue RDX (1,3,5-Trinitro-1,3,5-triazinane). ntis.gov The decomposition begins at temperatures around 155-165°C, leading to a significant weight loss of approximately 92% by 190°C. tandfonline.com The process is characterized by a sharp exothermic peak, indicating a rapid release of energy. sciencemadness.org

While direct experimental studies detailing the initial decomposition channels of Keto-RDX are limited, significant insight can be drawn from theoretical calculations and comparisons with the well-studied compound RDX. For RDX, the primary decomposition pathways are identified as the homolytic cleavage of the N-NO₂ bond and, to a lesser extent, concerted ring fission. aip.orgchemrxiv.org

Theoretical studies on Keto-RDX derivatives have utilized calculations of bond dissociation energies (BDEs) to probe thermal stability. researchgate.net These studies suggest that the N-NO₂ bond is among the weakest, making its scission the most probable initial step in the thermal decomposition cascade. This is consistent with the general behavior of nitramine explosives. Following N-NO₂ bond scission, subsequent rapid reactions involving ring opening and further fragmentation are expected to occur. While HONO elimination is a known pathway in some energetic materials, its specific role in the initial decomposition of Keto-RDX is not as clearly established as N-N bond scission. chemrxiv.orgresearchgate.net

The decomposition of energetic materials in the condensed phase is known to be significantly more complex than in the gas phase due to the influence of intermolecular interactions. researchgate.nethuji.ac.il For Keto-RDX, the thermolysis is understood to involve multiple reaction channels and phases. researchgate.net The dense environment facilitates bimolecular reactions, which can alter the decomposition mechanism and lower the activation energy compared to unimolecular gas-phase reactions. huji.ac.ilacs.org

The decomposition process generates a cascade of intermediates and final products. While a complete reaction network for Keto-RDX has not been fully elucidated, studies on the related compound RDX have identified 38 different cyclic and acyclic products, indicating a rich and complex chemistry. researchgate.net This complexity arises from competing reaction pathways that include N-NO₂ homolysis, ring-opening reactions, and H-abstraction, ultimately leading to the formation of stable gaseous products like N₂, CO₂, H₂O, and various nitrogen oxides. chemrxiv.org It is reasonable to assume that the decomposition of Keto-RDX follows similarly complex, multi-step reaction networks in the condensed phase.

The influence of pressure and polymorphism on the decomposition of Keto-RDX is not extensively documented in the available literature. However, studies on related nitramines like RDX and HMX demonstrate that these factors can significantly alter thermal decomposition mechanisms and kinetics. psu.edu For RDX, pressure has been shown to increase the extent of liquid-phase decomposition. psu.edu

For Keto-RDX, studies on different physical forms have shown an effect on thermal stability. For instance, nano-sized Keto-RDX particles have been observed to decompose at a lower temperature (exothermic peak at 187°C) compared to their micron-sized counterparts (peak at 195°C). tandfonline.com This suggests that particle size and surface area, which are related to the material's morphology, play a role in its decomposition behavior. The existence and influence of distinct polymorphs on the decomposition of Keto-RDX remain an area for further investigation.

In the solid state, intermolecular interactions are critical in determining the crystal packing, density, and ultimately, the stability of an energetic material. nih.govrsc.org The arrangement of molecules in the crystal lattice and the forces between them, such as van der Waals forces and potential hydrogen bonds, influence the energy landscape for decomposition. chemrxiv.org For RDX, intermolecular reactions are considered to play a significant role in the condensed phase decomposition mechanism. chemrxiv.org

In Keto-RDX, the presence of the carbonyl group (C=O) in addition to the nitro groups introduces different intermolecular interactions compared to RDX. These interactions stabilize the crystal lattice and dictate how energy is transferred within the material upon heating. The initial energy input must overcome these lattice forces before chemical bond breaking can occur. The dynamics of this energy transfer and the interplay between intermolecular and intramolecular forces are key to understanding the initiation of thermal decomposition.

Photodecomposition Processes and Wavelength Dependence

The study of the photodecomposition of RDX has revealed that Keto-RDX-related structures are among the identified products. uhmreactiondynamics.orgacs.org When solid-phase RDX is irradiated with UV light at various wavelengths (e.g., 206 nm, 222 nm, 236 nm, and 254 nm), a number of products are formed. researchgate.netacs.org

Among the 32 cyclic and acyclic products identified via mass spectrometry, 5-nitro-1,3,5-triazinan-2-one and 1,5-dinitro-1,3,5-triazinan-2-one were detected for the first time during the photodecomposition of RDX. uhmreactiondynamics.orgacs.org The initial steps in the UV photolysis of RDX are N-NO₂ bond fission and nitro-nitrite isomerization. acs.org The formation of these keto-derivatives is part of the complex reaction network that follows these initial steps.

The photolysis experiments on RDX demonstrate a clear wavelength dependence, with different product pathways being favored at lower versus higher photon energies. uhmreactiondynamics.orgacs.org This suggests that the photodecomposition of Keto-RDX itself would also be highly dependent on the wavelength of irradiation. The process likely involves excitation to a specific electronic state, followed by dissociation through various channels, the probabilities of which are wavelength-dependent.

Experimental and Theoretical Studies of Decomposition Kinetics

The kinetics of the thermal decomposition of Keto-RDX have been investigated through both experimental and theoretical approaches. Experimental studies often employ thermo-analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.nettandfonline.com

One detailed study on the thermolysis of Keto-RDX performed kinetic analysis using isothermal TG data. researchgate.net This study utilized both model-fitting methods and a model-free isoconversional method to determine the activation energy (Eₐ). It was found that the activation energy is not constant but depends on the extent of conversion (α), which is characteristic of complex, multi-step solid-state reactions. The model-free method showed different activation energy values for the thermolysis of pure K-6 compared to its plastic-bonded explosive (PBX) formulations. For pure K-6, the activation energy obtained from model-fitting methods was found to be consistent and converged to a limiting value at higher conversion levels (α ≈ 0.75) in the isoconversional analysis. researchgate.net

Theoretical studies have analyzed the bond dissociation energies (BDEs) for Keto-RDX derivatives to predict the initiation step of thermolysis, providing a basis for understanding its stability. researchgate.net

Below is a table summarizing experimental data on the thermal decomposition of Keto-RDX.

| Material | Technique | Decomposition Onset (°C) | Exothermic Peak (°C) | Activation Energy (Eₐ) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Micro-K-6 | TG/DTA | ~165 | 195 | Data not available in source | tandfonline.com |

| Nano-K-6 | TG/DTA | ~155 | 187 | Data not available in source | tandfonline.com |

| K-6 | Isothermal TG | Data not available in source | Data not available in source | Varies with conversion (α) | researchgate.net |

Advanced Analytical Methodologies for 1,3,5 Trinitro 1,3,5 Triazinan 2 One Detection and Quantification

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone of analytical chemistry, and various chromatographic techniques have been successfully applied to the analysis of Keto-RDX. These methods separate the components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. researchgate.net It is frequently employed for the analysis of explosives, including Keto-RDX. researchgate.netnih.gov The identity and purity of Keto-RDX can be confirmed using HPLC techniques. nih.gov

For the analysis of nitramine explosives like RDX, a related compound, HPLC is often used with a reversed-phase C18 analytical column. researchgate.net A mobile phase consisting of a water-acetonitrile mixture allows for the separation of components within a short time frame. researchgate.net In some applications, isocratic methods with a mobile phase of methanol (B129727) and water with a formic acid additive have been utilized. pitt.edu The flow rate is a critical parameter and is typically maintained at a constant rate, such as 1 ml/min or 0.2 mL/min. pitt.eduscribd.com

UV Detection:

Ultraviolet (UV) detection is a common method used in conjunction with HPLC for the analysis of Keto-RDX and other explosives. researchgate.netresearchgate.net The UV detector measures the absorbance of the eluting compounds at a specific wavelength. researchgate.net For the analysis of RDX and trinitrotoluene (TNT), UV detection is carried out at 234 nm. researchgate.net In other applications for analyzing triazine derivatives, a wavelength of 254 nm has been used. researchgate.netmdpi.com Triazine-type UV absorbents are also noted to have absorption maxima in the range of 201-300 nm and 301-400 nm. tcichemicals.com

Mass Spectrometry (MS) Detection:

For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (HPLC-MS). nih.govpitt.edu This powerful combination provides information on the mass-to-charge ratio of the separated components, allowing for highly specific detection. Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS for the analysis of explosives like RDX. pitt.edu For mass spectrometry compatible applications, any phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.com

A summary of typical HPLC conditions for related compounds is presented below:

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | Water:Acetonitrile (B52724) (30:70 v/v) | Methanol:Water (50:50) + 0.1% Formic Acid |

| Flow Rate | Not Specified | 0.2 mL/min |

| Detector | UV at 234 nm | High-Resolution Mass Spectrometry (HRMS) |

| Analyte | RDX and TNT | RDX |

Gas Chromatography (GC) with Electron Capture Detection (ECD) and Mass Spectrometry (MS)

Gas Chromatography (GC) is another widely used chromatographic technique for the analysis of explosives. researchgate.net However, the thermal lability of some nitro compounds can present challenges for GC analysis.

Electron Capture Detection (ECD):

The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as the nitro groups present in Keto-RDX. This makes GC-ECD a suitable method for detecting trace amounts of such explosives.

Mass Spectrometry (MS):

Coupling GC with a mass spectrometer (GC-MS) provides a high degree of certainty in the identification of analytes. GC-MS has been used to identify lower molecular weight compounds formed during the photolysis of RDX. pitt.edu

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and rapid method for the separation and quantification of explosives. researchgate.net It has been successfully used for the quality control of syntheses containing Keto-RDX and RDX. researchgate.net

In a typical HPTLC method for Keto-RDX, separation is achieved on silica (B1680970) gel 60 F254 layers. researchgate.net The development of the plate is performed sequentially with two different mobile phases to achieve optimal separation. researchgate.net A common mobile phase combination is 1,2-dichloroethane-methanol (2:1) followed by chloroform-acetone-methanol (4:1:1). researchgate.net Quantification is performed using absorbance densitometry at a wavelength of 254 nm. researchgate.net

Immunochemical and Biosensor-Based Detection Systems

In recent years, there has been growing interest in the development of immunochemical and biosensor-based methods for the detection of explosives. These approaches offer the potential for rapid, specific, and field-portable analysis.

Development of Antibody-Based Immunoassays

Immunoassays utilize the highly specific binding interaction between an antibody and its target antigen. For the detection of RDX, monoclonal antibodies have been developed that specifically bind to the explosive. researchgate.net The affinity of these antibodies for RDX can be very high, with dissociation constants in the nanomolar range, as determined by indirect competitive enzyme-linked immunosorbent assay (ELISA). researchgate.net

Riboswitch and Microbial Biosensors for Specific Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector.

Riboswitches:

Riboswitches are segments of RNA that can bind to specific small molecules and regulate gene expression. Research is ongoing to develop riboswitches that can specifically recognize and bind to nitramine compounds like Keto-RDX, which could then be integrated into a biosensor platform for detection.

Microbial Biosensors:

Microbial biosensors utilize microorganisms that have been engineered or selected for their ability to respond to the presence of a specific chemical. Several bacterial strains have been identified that can degrade RDX. nih.gov For example, Rhodococcus sp. strain DN22 is capable of degrading RDX. nih.gov The degradation process can be monitored, and the physiological changes in the microorganisms in the presence of the explosive can be used as a basis for a biosensor. nih.gov During the microbial degradation of RDX, intermediate products such as Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) have been identified. mdpi.com

Selectivity and Sensitivity Characterization of Biosensors

Biosensors offer a promising avenue for the rapid and sensitive detection of explosives. The selectivity and sensitivity of a biosensor are its most critical performance parameters. Selectivity refers to the ability of the biosensor to detect the target analyte in the presence of other, structurally similar compounds. Sensitivity is defined by the lowest concentration of the analyte that the biosensor can reliably detect.

For nitramine explosives like K-56, biosensors are often based on enzymatic reactions or antibody-antigen interactions (immunosensors). The characterization of these biosensors involves challenging them with a panel of potential interferents, including other nitroaromatic and nitramine compounds. The response to the target analyte is compared to the response to these interferents to determine the cross-reactivity.

The sensitivity is determined by generating a calibration curve, where the biosensor response is plotted against a range of known concentrations of the analyte. The limit of detection (LOD) is then calculated, typically as the concentration corresponding to the signal-to-noise ratio of three. For instance, a microcapillary immunosensor developed for RDX demonstrated a very low detection limit of 10 parts per trillion (ng/L), showcasing the high sensitivity achievable with this technology. nih.gov While a specific biosensor for 1,3,5-Trinitro-1,3,5-triazinan-2-one is not yet widely reported, the principles of selectivity and sensitivity characterization from RDX biosensors would be directly applicable.

Table 1: Key Performance Metrics for Biosensor Characterization

| Parameter | Description | Importance for K-56 Detection |

| Selectivity | The ability to distinguish the target analyte from other structurally related compounds. | Crucial for accurately detecting K-56 in complex matrices that may contain RDX, HMX, and other explosives. |

| Sensitivity (LOD) | The lowest concentration of the analyte that can be reliably detected. | Essential for trace-level detection in environmental samples such as soil and groundwater. |

| Linear Dynamic Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | Defines the quantitative working range of the biosensor. |

| Response Time | The time taken for the sensor to generate a stable signal upon exposure to the analyte. | Important for rapid, on-site analysis. |

| Reproducibility | The consistency of the sensor's response to the same analyte concentration over multiple measurements. | Ensures the reliability and accuracy of the detection method. |

Field Screening Methods and Rapid Detection Kits

For the initial assessment of potentially contaminated sites, rapid and portable field screening methods are indispensable. These methods provide on-the-spot qualitative or semi-quantitative results, allowing for quick decision-making. For nitramine explosives, colorimetric test kits are a common field screening tool. These kits are typically based on the Griess reaction, where the nitro groups of the explosive are reduced to nitrite (B80452) ions, which then react with a colorimetric reagent to produce a visually detectable color change.

For example, a field screening method for RDX in soil involves extraction with acetone (B3395972), followed by reduction with zinc dust and reaction with a Griess reagent to produce a colored azo dye. clu-in.orgnih.gov The intensity of the color, which can be measured with a portable spectrophotometer, is proportional to the concentration of the explosive. clu-in.orgnih.gov Similar principles can be applied to develop field screening kits for this compound.

Another approach for field screening is the use of portable analytical instruments such as ion mobility spectrometers (IMS) or handheld infrared spectrophotometers. These instruments can provide more specific information than colorimetric kits and can be used for the rapid screening of a wide range of explosives.

Sample Preparation and Preservation Strategies for Trace Analysis

The accurate determination of trace levels of this compound in environmental samples is highly dependent on the sample preparation and preservation techniques employed. The goal of sample preparation is to extract the analyte from the sample matrix, concentrate it, and remove any interfering substances before analysis.

For water samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration of nitramine explosives. oclc.org In this method, a known volume of water is passed through a cartridge containing a solid adsorbent that retains the explosive compounds. The explosives are then eluted from the cartridge with a small volume of an organic solvent, effectively concentrating the analytes.

For soil and sediment samples, solvent extraction is the most common method. The sample is typically extracted with a solvent such as acetone or acetonitrile, followed by a clean-up step to remove co-extracted matrix components. clu-in.orgnih.gov

Proper preservation of samples is crucial to prevent the degradation of the target analytes. Samples should be stored in amber glass containers to protect them from light, and kept at a low temperature (e.g., 4°C) to minimize microbial degradation.

Multi-Method Approaches for Comprehensive Characterization and Quantification

For a comprehensive and unambiguous identification and quantification of this compound, especially in complex mixtures, a single analytical technique may not be sufficient. Therefore, multi-method approaches, which combine the strengths of different analytical techniques, are often employed.

A powerful combination is the use of a chromatographic separation technique, such as high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC), coupled with a spectroscopic detection method, such as ultraviolet (UV) detection or mass spectrometry (MS).

One study has detailed an HPTLC method for the simultaneous determination of RDX and Keto-RDX in real samples. akjournals.com This method utilizes a two-step mobile phase system to achieve baseline separation of the two compounds on a silica gel plate. akjournals.com The separated compounds are then quantified by densitometry at 254 nm. akjournals.com

Table 2: HPTLC Method for RDX and Keto-RDX Analysis akjournals.com

| Parameter | Details |

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase 1 | 1,2-dichloroethane–methanol, 2 + 1 (v/v) |

| Mobile Phase 2 | Chloroform–acetone–methanol, 4 + 1 + 1 (v/v/v) |

| Detection | UV absorbance at 254 nm |

| Quantification | Densitometric analysis of peak areas |

This HPTLC method provides a selective and sensitive means for the quality control of explosive formulations containing both RDX and its keto-analogue. akjournals.com For even greater confidence in identification, the separated spots could be scraped from the plate and analyzed by a more definitive technique like mass spectrometry. This multi-method approach ensures both accurate quantification and reliable identification of this compound.

Supramolecular Chemistry and Advanced Materials Design with 1,3,5 Trinitro 1,3,5 Triazinan 2 One

Cocrystallization for Energetic Material Modulation

Cocrystallization has emerged as a significant strategy in materials science to fine-tune the physicochemical properties of solid-state compounds without altering their intrinsic molecular structure. mdpi.com In the realm of energetic materials, this technique offers a pathway to create novel crystalline solids with modified properties such as density, thermal stability, and sensitivity to external stimuli like impact and friction. acs.org

The rational design of energetic cocrystals hinges on a deep understanding of intermolecular interactions and the prediction of how different molecular components will assemble in a crystalline lattice. The process typically begins with the selection of a target energetic molecule, in this case, 1,3,5-Trinitro-1,3,5-triazinan-2-one, and a variety of potential coformers. These coformers can be other energetic molecules or inert compounds chosen for their ability to form specific, stable intermolecular interactions. nih.gov

Computational screening methods are increasingly employed as a first step to narrow down the vast number of potential coformers. iapchem.org These methods can predict the likelihood of cocrystal formation by evaluating factors such as hydrogen bond propensity, molecular shape complementarity, and lattice energies of hypothetical cocrystal structures. mdpi.com For Keto-RDX, with its hydrogen bond acceptors (nitro and keto groups) and potential for various intermolecular interactions, computational screening can identify promising coformer candidates that are more likely to yield stable cocrystals.

Following computational screening, experimental screening techniques are utilized to validate the predictions and discover new cocrystals. Common methods include:

Slurry and Grinding Methods: These techniques involve mixing the energetic material and coformer in the presence of a small amount of solvent (slurry) or mechanically grinding them together. dtic.mil These methods are effective for rapidly screening a large number of coformer pairs.

Solution-Based Crystallization: This involves dissolving the components in a common solvent and allowing the cocrystal to form upon slow evaporation or cooling. This method can often produce high-quality single crystals suitable for structural analysis. dtic.mil

While specific studies on the comprehensive screening of cocrystals for this compound are not extensively detailed in publicly available literature, the principles established for other energetic materials like RDX and HMX provide a clear roadmap for such endeavors. acs.org

Crystal engineering provides the fundamental principles for the rational design of cocrystals by focusing on the control of intermolecular interactions to build desired solid-state architectures. umich.edu The key to successful cocrystal design with this compound lies in identifying and exploiting robust supramolecular synthons—structural units formed by predictable and reliable intermolecular interactions.

For Keto-RDX, the primary intermolecular interactions available for forming supramolecular synthons include:

Hydrogen Bonding: The oxygen atoms of the nitro and keto groups in Keto-RDX are strong hydrogen bond acceptors. Coformers with strong hydrogen bond donor groups (e.g., hydroxyl, amino, or carboxylic acid groups) can form robust hydrogen bonds, leading to stable cocrystal structures. cswab.org

van der Waals Forces: These forces are ubiquitous and play a significant role in the dense packing of molecules within the crystal, which is crucial for achieving high-density energetic materials. rsc.org

The strategic selection of coformers that can participate in these interactions allows for the engineering of cocrystals with tailored properties. For example, the formation of an extensive hydrogen-bonding network can significantly increase the density and thermal stability of the resulting cocrystal. sciencemadness.org While detailed structural studies of Keto-RDX cocrystals are limited, the foundational principles of crystal engineering suggest a rich potential for creating new energetic materials with modulated properties.

Formation of Nanocomposites and Hybrid Energetic Formulations

Reducing the particle size of energetic materials to the nanoscale can lead to significant changes in their properties, including increased energy release rates and potentially reduced sensitivity. The formation of nanocomposites and hybrid energetic formulations represents a key strategy to harness these benefits while ensuring the safe handling and application of the material.

Research has demonstrated the feasibility of producing nano-sized particles of Keto-RDX (referred to as nano-K6) using the Spray Flash Evaporation (SFE) process. researchgate.net This technique allows for the rapid crystallization of the material at the submicron scale, resulting in particles with a median size of approximately 74 nm. researchgate.net The reduction in particle size has been shown to decrease sensitivity to friction and electrostatic discharge. researchgate.net

Beyond producing nano-sized Keto-RDX, the creation of hybrid energetic formulations offers another avenue for property modulation. A physical nanometric mixture of Keto-RDX and RDX has been produced using the SFE technique, highlighting the potential for creating intimate blends of different energetic materials at the nanoscale. researchgate.net Such hybrid materials could offer a synergistic combination of the properties of their individual components.

Another approach to creating advanced formulations is the encapsulation of energetic nanoparticles within a matrix material. For instance, first-principles molecular dynamics simulations have been used to study the decomposition and chemisorption of RDX on an aluminum (Al(111)) surface. nih.govresearchgate.net These studies suggest the possibility of coating aluminum nanoparticles with energetic molecules like RDX to prevent the formation of a passivating oxide layer, thereby enhancing the performance of aluminized explosives. researchgate.net While specific studies on Keto-RDX in this context are not widely available, the principles suggest that Keto-RDX nanoparticles could similarly be used to create novel nanocomposites with metal fuels or other energetic components, leading to hybrid formulations with tailored energy release characteristics.

Interactions with Polymeric Binders in Composite Materials

Polymer-bonded explosives (PBXs) are composite materials in which energetic crystals are embedded in a polymeric binder matrix. The binder serves to reduce the sensitivity of the explosive to accidental initiation and to improve its mechanical properties, making it safer to handle and easier to process into specific shapes. dtic.mil The compatibility and nature of the interactions between the energetic material and the polymeric binder are critical to the performance and stability of the PBX.

Studies on the thermolysis of Keto-RDX and its PBX formulations with fluoropolymers like Kel F (a copolymer of chlorotrifluoroethylene (B8367) and vinylidene fluoride) and Viton A (a copolymer of vinylidene fluoride (B91410) and hexafluoropropylene) have provided insights into these interactions. researchgate.net Thermal analysis using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) has shown that these PBXs decompose at slightly lower temperatures than pure Keto-RDX but with a higher heat release. researchgate.net

The table below summarizes the thermal decomposition data for Keto-RDX and its PBXs with Viton A and Kel F, indicating the influence of the polymeric binders on the thermal stability of the energetic material.

| Sample Name | Composition (mass %) | Onset Decomposition Temperature (°C) (TG, static air) | Peak Exothermic Temperature (°C) (DTA, flowing air) |

| K-6 (Keto-RDX) | 100 | 184 | 193 |

| K-6V 9010 | K-6 (90) / Viton A (10) | 180 | 186 |

| K-6K 9010 | K-6 (90) / Kel F (10) | 179 | 186 |

Data sourced from Felix, S. P., et al. (2005). Studies on energetic compounds: Part 33: Thermolysis of keto-RDX and its plastic bonded explosives containing thermally stable polymers. Thermochimica Acta, 426(1-2), 53-60. researchgate.net

The data indicates that the presence of these fluoropolymer binders slightly lowers the onset of decomposition, a phenomenon also observed in RDX-based PBXs. infona.pl This is often attributed to the binder facilitating condensed-phase reactions. researchgate.net

Forensic Chemistry Applications and Trace Analysis of 1,3,5 Trinitro 1,3,5 Triazinan 2 One

Methodological Advances in Forensic Identification and Quantification

The accurate identification and quantification of Keto-RDX, especially in mixtures with its parent compound RDX, are crucial for forensic investigations. Researchers have developed several analytical methods to achieve this, moving beyond traditional techniques to more specific and sensitive approaches.

Initial characterization and identification of Keto-RDX have been performed using a suite of standard analytical techniques, including elemental analysis, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). nih.gov High-Performance Liquid Chromatography (HPLC) is also a principal technique for its analysis. nih.gov

A significant challenge in forensic analysis is the frequent presence of Keto-RDX as a byproduct in the synthesis of RDX. sciencemadness.org This necessitates methods that can simultaneously determine both compounds without complex separation procedures. One such approach is derivative spectrophotometry . A study demonstrated that second-derivative UV-Vis spectrophotometry can resolve the overlapping absorption spectra of Keto-RDX and RDX in a methanol (B129727) solvent. sciencemadness.org By measuring the derivative amplitudes at zero-crossing wavelengths (isodifferential points), quantification of each component in a mixture is possible without prior separation. For instance, at 267 nm, the derivative amplitude is independent of Keto-RDX concentration and can be used to quantify RDX, while at 293 nm, the amplitude is independent of RDX, allowing for the quantification of Keto-RDX. sciencemadness.org

High-Performance Thin-Layer Chromatography (HPTLC) offers another effective solution for both separation and quantification. A validated HPTLC method utilizes silica (B1680970) gel 60 F254 plates with a dual mobile phase system for baseline separation of Keto-RDX and RDX. akjournals.com Quantification is achieved through absorbance densitometry at 254 nm. This method is noted for being selective, sensitive, and cost-effective, making it suitable for quality control during synthesis and potentially for forensic screening of explosive mixtures. akjournals.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , represent the gold standard for sensitive and selective analysis of explosives. While specific LC-MS/MS methods for Keto-RDX are not extensively detailed in public literature, methods developed for RDX and other nitramines provide a strong foundation. frontiersin.org For RDX, analysis in negative ion mode electrospray ionization (ESI) often involves the formation of adduct ions with anions like formate, acetate (B1210297), or chloride present in the mobile phase. nih.gov Understanding these adduct formation processes is vital for developing robust and reproducible quantitative methods for Keto-RDX, as similar behavior is expected. A rapid LC-MS/MS method for RDX and HMX using a simple protein precipitation step and a C18 column achieved a limit of detection (LOD) of 1.00 ng/mL in plasma, demonstrating the high sensitivity achievable with this technique. frontiersin.org

Table 1: Analytical Methods for the Identification and Quantification of Keto-RDX

| Method/Technique | Principle | Application | Key Findings/Parameters | Reference(s) |

| Derivative Spectrophotometry | Measurement of second-derivative UV-Vis spectra to resolve overlapping peaks. | Simultaneous quantification of Keto-RDX and RDX in mixtures. | Zero-crossing points at 267 nm (for RDX) and 293 nm (for Keto-RDX) enable quantification without separation. | sciencemadness.org |

| High-Performance Thin-Layer Chromatography (HPTLC) | Chromatographic separation on a planar silica gel plate followed by densitometric quantification. | Separation and quantification of Keto-RDX and RDX in explosive mixtures. | Mobile Phases: 1,2-dichloroethane–methanol (2+1) and chloroform–acetone (B3395972)–methanol (4+1+1). UV detection at 254 nm. | akjournals.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity testing and quantification. | Used in conjunction with other techniques (IR, NMR, MS) for full characterization. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass analysis of precursor and product ions. | Highly sensitive and selective quantification in biological and environmental matrices (by analogy from RDX methods). | ESI in negative ion mode is common. For RDX, m/z transition of 284.1→61.7 is monitored. | frontiersin.org |

Analysis in Complex Forensic Matrices (e.g., Environmental Samples, Post-Explosion Residues)

Forensic analysis rarely involves pristine samples. Keto-RDX, like other explosives, is typically recovered in trace amounts from complex matrices such as soil, water, post-explosion debris, or swabs from contaminated surfaces. The extraction and analysis from these matrices present significant challenges due to high levels of background contamination and potential degradation of the target analyte.

While specific studies on the detection of Keto-RDX in post-explosion residues are limited, the established methodologies for RDX are directly applicable. The analysis of post-blast evidence begins with the recovery of residues, often accomplished by swabbing surfaces with a solvent-moistened cotton swab, followed by solvent extraction. ukm.my The choice of extraction solvent (e.g., acetonitrile (B52724), acetone) is critical for maximizing recovery.

In the context of post-explosion residues , techniques must be able to detect minute quantities of unconsumed explosive. Atmospheric Flow Tube-Mass Spectrometry (AFT-MS) has been used to quantify picogram levels of RDX from post-detonation dust, demonstrating extreme sensitivity. researchgate.net Similarly, HPLC with UV detection is a common workhorse for analyzing extracts from post-blast clothing, although the recovery efficiency can be highly dependent on the fabric type. ukm.my For example, a study on RDX and PETN recovery found that nylon fabrics yielded better recovery than cotton, while no analytes could be recovered from denim, highlighting the matrix's profound effect. ukm.my These findings underscore the importance of validating recovery methods for Keto-RDX across various forensically relevant substrates.

For environmental samples , such as groundwater contaminated from military sites, the analysis of RDX and its degradation byproducts is well-documented. researchgate.net These studies often employ techniques like LC-MS to identify and quantify parent compounds and their transformation products, which can include nitroso derivatives or ring-cleavage products. researchgate.netnih.gov Should Keto-RDX be a contaminant, these same analytical workflows would be employed, focusing on its specific mass and retention time for detection. The stability of the analyte during sample collection and storage is also a critical consideration, as some RDX intermediates have been shown to be highly unstable without proper preservation methods. researchgate.net

Integration of Analytical Techniques for Comprehensive Forensic Profiling

A single analytical technique is often insufficient to provide a complete and unambiguous identification of an explosive, especially in trace amounts and complex mixtures. Therefore, forensic laboratories rely on the integration of multiple, orthogonal techniques (those based on different chemical principles) to build a comprehensive chemical profile of the evidence. justice.gov The coupling of a separation technique with a spectroscopic detection method, known as a hyphenated technique, is particularly powerful. ijpsjournal.comsaapjournals.orgresearchgate.net

For the forensic profiling of Keto-RDX, the combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is paramount. HPLC provides excellent separation of Keto-RDX from related compounds like RDX and other synthesis byproducts. nih.govakjournals.com The eluent from the HPLC is then introduced into a mass spectrometer, which serves as a highly specific and sensitive detector. Using high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of the analyte.

Further enhancement in specificity is achieved with tandem mass spectrometry (LC-MS/MS) . frontiersin.orgresearchgate.net In this technique, a specific precursor ion (e.g., the molecular or adduct ion of Keto-RDX) is selected, fragmented, and the resulting product ions are detected. This precursor-product ion transition is a unique chemical signature, providing extremely high confidence in the identification, even in the presence of co-eluting interferences from a complex matrix. While a specific LC-MS/MS method for Keto-RDX is not widely published, the parameters could be readily developed based on its chemical structure and methods for similar nitramines. frontiersin.org

The integration of various analytical data points—including retention time from chromatography and mass-to-charge ratios and fragmentation patterns from mass spectrometry—provides a robust and defensible identification of Keto-RDX in a forensic context.

Application of Computational Methods in Forensic Trace Analysis (e.g., Data Classification)

Computational chemistry and data science are increasingly being applied in forensic explosives analysis to both predict the properties of novel compounds and to interpret complex analytical data.

Quantum chemical methods , such as Density Functional Theory (DFT), have been used to investigate the properties of Keto-RDX and its derivatives. researchgate.net These computational studies can predict key parameters without the need for synthesis and physical testing, which is valuable for screening new energetic materials. For Keto-RDX, calculations have been used to determine its heat of formation, predict detonation properties (velocity and pressure), and analyze thermal stability by calculating bond dissociation energies (BDEs). sciencemadness.orgresearchgate.net Such studies have shown that Keto-RDX has a higher predicted detonation velocity and pressure than RDX. sciencemadness.org Furthermore, DFT calculations can simulate IR spectra, which can aid in the interpretation of experimental data. researchgate.net

Table 2: Computationally Predicted Properties of Keto-RDX

| Property | Predicted Value | Comparison with RDX | Reference(s) |

| Detonation Velocity | 9.15 km/s | Higher than RDX (8.75 km/s) | sciencemadness.org |

| Detonation Pressure | 368 x 10⁵ Pa | Higher than RDX (347 x 10⁵ Pa) | sciencemadness.org |

| Detonation Temperature | 4587 K | Higher than RDX (4180 K) | sciencemadness.org |

| Gas Phase Stability | Thermodynamically more stable | More stable than RDX in gas phase | sciencemadness.org |